7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of bromine and fluorine atoms in the structure makes this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Bromination: Introduction of a bromine atom into the naphthalene ring.
Fluorination: Introduction of a fluorine atom into the desired position.
Cyclization: Formation of the dihydronaphthalenone structure.
Industrial Production Methods
Industrial production methods may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are optimized for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one
- 7-Bromo-5-iodo-3,4-dihydronaphthalen-1(2H)-one
- 7-Fluoro-5-chloro-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
The unique combination of bromine and fluorine atoms in 7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one distinguishes it from other similar compounds. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-bromo-5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWRVJDWLNIINO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)Br)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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